glutaconyl-coenzyme A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
glutaconyl-coenzyme A is an intermediate in the metabolism of lysine. It is an organic compound containing a coenzyme substructure, which classifies it as a fatty ester lipid molecule. Being a lipid makes the molecule hydrophobic, which makes it insoluble in water . The molecule has a molecular formula of C26H40N7O19P3S and a molecular weight of 879.62 grams per mole .
Preparation Methods
Synthetic Routes and Reaction Conditions
glutaconyl-coenzyme A is synthesized in vivo from pantothenate, cysteine, and adenosine. Pantothenate is phosphorylated, joined with cysteine, decarboxylated, joined with adenosine, and phosphorylated again to the 3’ ribose position to yield Coenzyme A .
Industrial Production Methods
Industrial production methods for Coenzyme A derivatives, including glutaconyl-CoA, typically involve enzymatic reactions. For instance, Acetyl-CoA is prepared enzymatically by reacting Coenzyme A with Acetyl Phosphate and Phosphotransacetylase. The product is then purified by ion exchange chromatography .
Chemical Reactions Analysis
Types of Reactions
glutaconyl-coenzyme A undergoes various types of reactions, including:
Decarboxylation: In certain fermentative bacteria, glutaconyl-CoA decarboxylation is catalyzed by a Na±dependent decarboxylase and is coupled with Na+ ion translocation.
Oxidation and Reduction: As a coenzyme, it participates in oxidation-reduction reactions within the citric acid cycle.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Sodium ions (Na+): Used in decarboxylation reactions.
Acetyl Phosphate and Phosphotransacetylase: Used in the preparation of Acetyl-CoA.
Major Products Formed
The major products formed from reactions involving this compound include:
Acetyl-CoA: Formed during the citric acid cycle.
Succinyl-CoA: Another product of the citric acid cycle.
Scientific Research Applications
glutaconyl-coenzyme A has a wide range of scientific research applications, including:
Mechanism of Action
glutaconyl-coenzyme A functions as a pivotal metabolic cofactor, serving as the major carrier of activated acyl groups within cells. It forms reversible thioester bonds with carbon chains of various lengths and structures . The regulatory mechanisms that govern its biosynthesis involve cysteine, ATP, and the essential nutrient pantothenate (vitamin B5) . It is also involved in the regulation of gene expression and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Acetyl-CoA: A derivative of Coenzyme A involved in the citric acid cycle.
Succinyl-CoA: Another derivative involved in the citric acid cycle.
Glutaryl-CoA: An intermediate in the metabolism of lysine.
Uniqueness
glutaconyl-coenzyme A is unique due to its role in the metabolism of lysine and its involvement in Na±dependent decarboxylation reactions . Its hydrophobic nature and classification as a fatty ester lipid molecule also distinguish it from other Coenzyme A derivatives .
Properties
CAS No. |
6712-05-6 |
---|---|
Molecular Formula |
C26H40N7O19P3S |
Molecular Weight |
879.6 g/mol |
IUPAC Name |
5-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopent-3-enoic acid |
InChI |
InChI=1S/C26H40N7O19P3S/c1-26(2,21(39)24(40)29-7-6-15(34)28-8-9-56-17(37)5-3-4-16(35)36)11-49-55(46,47)52-54(44,45)48-10-14-20(51-53(41,42)43)19(38)25(50-14)33-13-32-18-22(27)30-12-31-23(18)33/h3,5,12-14,19-21,25,38-39H,4,6-11H2,1-2H3,(H,28,34)(H,29,40)(H,35,36)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43) |
InChI Key |
URTLOTISFJPPOU-UHFFFAOYSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CCC(=O)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CCC(=O)O)O |
Key on ui other cas no. |
6712-05-6 |
physical_description |
Solid |
Synonyms |
coenzyme A, glutaconyl- glutaconyl-CoA glutaconyl-coenzyme A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.